Product packaging for 7-Chloro-3,3-dimethylindan-5-ol(Cat. No.:CAS No. 65021-26-3)

7-Chloro-3,3-dimethylindan-5-ol

Cat. No.: B8740983
CAS No.: 65021-26-3
M. Wt: 196.67 g/mol
InChI Key: XDXVRAOZMUSNFK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indane Derivatives in Synthetic and Medicinal Chemistry

The indane scaffold is a recurring motif in a variety of biologically active natural products, ranging from antibacterial compounds isolated from cyanobacteria to cytotoxic pterosin metabolites found in ferns and fungi. tudublin.ie This natural prevalence hinted at the therapeutic potential of the indane core structure, a promise that has been realized through synthetic and medicinal chemistry.

The significance of indane derivatives is underscored by their successful incorporation into several commercial pharmaceuticals. eburon-organics.comresearchgate.net Notable examples include:

Indinavir: An HIV protease inhibitor that has been a crucial component of highly active antiretroviral therapy (HAART) for the treatment of AIDS. researchgate.net

Sulindac: A non-steroidal anti-inflammatory drug (NSAID) of the indene (B144670) class, used to treat pain and inflammation. tudublin.ieresearchgate.net It has also been investigated for its anti-proliferative effects. tudublin.ie

Donepezil: A piperidine-based indanone derivative that functions as a centrally acting reversible acetylcholinesterase inhibitor, widely used in the management of Alzheimer's disease. researchgate.netmdpi.com

Beyond these commercial successes, the indane framework is a subject of intense research in medicinal chemistry. Aminoindanes and indanediones are explored for their neuroleptic and neuroprotective properties, while indane-carboxamide derivatives have shown promise as CGRP receptor antagonists. eburon-organics.comresearchgate.net The ability to strategically modify the substitution pattern on both the aromatic and aliphatic rings allows for detailed structure-activity relationship (SAR) studies, enabling chemists to fine-tune the biological activity of these compounds. eburon-organics.com

Table 1: Notable Indane Derivatives in Medicinal Chemistry

Compound Name Core Structure Therapeutic Area/Significance
Indinavir Indane HIV Protease Inhibitor researchgate.net
Sulindac Indene Non-Steroidal Anti-inflammatory tudublin.ie
Donepezil Indanone Acetylcholinesterase Inhibitor (Alzheimer's) researchgate.netmdpi.com
Indanocine Indane Tubulin Polymerisation Inhibitor (Anti-cancer) tudublin.ie

Structural Classification and Nomenclature of Substituted Indanols

Substituted indanols are classified based on the nature and position of the substituents on the bicyclic indane ring system. The nomenclature follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The core structure is 2,3-dihydro-1H-indene. prepchem.com The numbering of the indane ring system begins at one of the bridgehead carbons and proceeds around the five-membered ring first, then continues to the benzene (B151609) ring. However, for substituted benzenes, the principal functional group dictates the numbering. In the case of indanols, the hydroxyl (-OH) group is the principal functional group and is given the lowest possible locant on the benzene ring.

For the specific compound of interest, 7-Chloro-3,3-dimethylindan-5-ol :

Indan-5-ol: The parent name indicates an indane skeleton with a hydroxyl group at position 5 of the aromatic ring. According to IUPAC rules for phenols, the carbon bearing the -OH group is typically assigned position 1, but in fused ring systems, the established numbering of the bicyclic system is maintained. uiuc.eduacdlabs.com

7-Chloro: A chlorine atom is attached to position 7.

3,3-dimethyl: Two methyl groups are attached to position 3 of the cyclopentane (B165970) ring.

The full IUPAC name is 7-chloro-3,3-dimethyl-2,3-dihydro-1H-inden-5-ol . prepchem.com The "2,3-dihydro-1H-inden" part precisely defines the indane core, distinguishing it from its unsaturated analogue, indene.

Table 2: Properties of this compound

Property Value Source
IUPAC Name 7-chloro-3,3-dimethyl-2,3-dihydro-1H-inden-5-ol prepchem.com
Molecular Formula C₁₁H₁₃ClO
Melting Point 86.5°C - 87.5°C prepchem.com
Boiling Point 105°C - 110°C at 0.5 mm Hg prepchem.com

A documented synthesis for this compound involves the reaction of m-chlorophenol and isoprene (B109036). prepchem.com In this procedure, isoprene is added to a heated solution of m-chlorophenol in o-dichlorobenzene with phosphoric acid, leading to the formation of the target indanol after purification. prepchem.com

Overview of Current Research Trajectories for Indane-Based Compounds

The indane scaffold continues to be a fertile ground for chemical research, with several modern trajectories aimed at exploiting its structural and biological properties.

Advanced Synthetic Methodologies: Recent research focuses on developing novel and efficient ways to synthesize substituted indanes. For example, palladium-catalyzed cross-coupling reactions have been developed to create indane derivatives bearing cyanomethyl groups, which are valuable synthetic intermediates. acs.org Other innovative approaches include transition-metal-catalyzed cyclizations and C-H activation strategies to build the indane core with high precision and stereocontrol. researchgate.net

Anti-cancer Drug Discovery: The indane structure is a key component in the development of new anti-cancer agents. Researchers are designing hybrid molecules that combine the indanone ring with other pharmacophores, such as benzophenone, to create compounds with enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer. nih.gov A recent study identified indane and naphthalene (B1677914) derivatives as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a promising target for cancer therapy due to its role in tumorigenesis. nih.gov The most potent of these new compounds showed significant in vitro inhibition of cancer cell proliferation. nih.gov

Materials Science and Other Applications: Beyond medicine, indane derivatives are explored in other fields. Indane-1,3-dione, for instance, is a versatile building block used in the synthesis of molecules for organic electronics, photopolymerization, and ion sensing. mdpi.com Furthermore, certain indane derivatives are used as pesticides or serve as precursors to high-density aviation fuels. researchgate.net This demonstrates the broad utility of the indane scaffold, driven by its unique chemical properties. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO B8740983 7-Chloro-3,3-dimethylindan-5-ol CAS No. 65021-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65021-26-3

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

7-chloro-3,3-dimethyl-1,2-dihydroinden-5-ol

InChI

InChI=1S/C11H13ClO/c1-11(2)4-3-8-9(11)5-7(13)6-10(8)12/h5-6,13H,3-4H2,1-2H3

InChI Key

XDXVRAOZMUSNFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=C(C=C2Cl)O)C

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 3,3 Dimethylindan 5 Ol and Analogs

Established Synthetic Pathways for 7-Chloro-3,3-dimethylindan-5-ol

A key method for the synthesis of this compound involves a phosphoric acid-mediated cyclization. prepchem.com

Specific Reaction Conditions and Reagents

The synthesis of this compound can be achieved through the reaction of m-chlorophenol with isoprene (B109036) in the presence of phosphoric acid. prepchem.com In a typical procedure, isoprene is added dropwise to a solution of m-chlorophenol and 85% phosphoric acid in o-dichlorobenzene at an elevated temperature of 150°C. prepchem.com To ensure the reaction goes to completion, the mixture is stirred overnight at the same temperature. prepchem.com Following the reaction, the acidic phase is separated and extracted. prepchem.com The final product is then isolated through fractional distillation. prepchem.com

Table 1: Reagents and Conditions for the Synthesis of this compound prepchem.com

Reagent/ConditionDetails
Starting Materials m-chlorophenol, Isoprene
Catalyst 85% Phosphoric Acid
Solvent o-Dichlorobenzene
Temperature 150°C
Reaction Time Overnight
Work-up Phase separation, extraction, fractional distillation

Optimization of Reaction Parameters and Yields

The described synthesis yields this compound with a boiling point of 105°-110° C at 0.5 mm Hg and a melting point of 86.5° - 87.5° C. prepchem.com Further optimization of reaction parameters such as the molar ratio of reactants, catalyst concentration, temperature, and reaction time could potentially lead to improved yields and purity of the final product.

General Approaches to Substituted Indanols and Indanones

A variety of synthetic strategies have been developed for the preparation of substituted indanols and indanones, which are valuable precursors for a range of more complex molecules.

Cyclization Reactions

Intramolecular Friedel-Crafts acylation of 3-arylpropionic acid derivatives is a common and effective method for the synthesis of 1-indanones. researchgate.netorgsyn.org This reaction typically involves the use of a Brønsted or Lewis acid to promote the cyclization. orgsyn.org While effective, traditional methods often require harsh reaction conditions. researchgate.net However, the use of catalysts like terbium triflate (Tb(OTf)3) has been shown to efficiently catalyze the cyclization of 3-arylpropionic acids, including those with deactivating halogen substituents, to yield 1-indanones in moderate to good yields. researchgate.net

Table 2: Examples of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystSubstrateOutcomeReference
Tb(OTf)33-Arylpropionic acidsEfficient cyclization to 1-indanones researchgate.net
Pr(OTf)3 in DESAnisole and indoleGood to excellent yields of aromatic ketones acs.org
Meldrum's acidBenzyl Meldrum's acid derivativesExpedient entry into 2-substituted 1-indanones orgsyn.org

Reduction Strategies

The reduction of indanones to indanols is a crucial step in many synthetic pathways. This transformation can be achieved using various reducing agents.

Chemical Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of indanones to their corresponding indanols. google.comwhiterose.ac.uk The reaction is typically carried out in a suitable solvent like methanol (B129727) at room temperature. whiterose.ac.uk

Biocatalytic Asymmetric Reduction: For the synthesis of enantiomerically pure indanols, biocatalytic asymmetric reduction of prochiral ketones offers a green and efficient alternative. researchgate.nettandfonline.comresearchgate.net Various microorganisms and enzymes, such as Lactic Acid Bacteria (LAB) strains, have been investigated for their ability to reduce 1-indanone (B140024) with high conversion rates and enantiomeric excess. tandfonline.comresearchgate.netnih.gov For instance, Lactobacillus paracasei BD71 has been shown to effectively reduce 1-indanone to (S)-1-indanol with high yield and enantiomeric purity. tandfonline.comresearchgate.net Optimization of parameters like pH, temperature, and agitation speed is crucial for maximizing the efficiency of these biocatalytic reductions. nih.gov

Conversely, the oxidation of indanols to indanones is also a significant transformation. acs.orgacs.orgnih.gov This can be accomplished using various oxidizing agents and catalytic systems. nih.gov For example, the hepatic microsomal system has been shown to oxidize indan (B1671822) to a mixture of 1-indanol (B147123) and 1-indanone. acs.orgacs.org

Derivatization and Functional Group Interconversions on the Indane Core

The indane scaffold provides a versatile platform for further derivatization and functional group interconversions, allowing for the synthesis of a wide range of analogs. ub.edunumberanalytics.comsolubilityofthings.com These transformations are essential for creating diverse molecular structures with potential biological activities. nih.gov

Functional group interconversions can include:

Conversion of alcohols to other functional groups: The hydroxyl group of an indanol can be converted to various other functionalities, such as halides or esters, through standard organic reactions. ub.eduvanderbilt.edu

Substitution on the aromatic ring: The benzene (B151609) ring of the indane core can undergo electrophilic substitution reactions to introduce a variety of substituents.

Modification of substituents: Existing functional groups on the indane scaffold can be further modified to create new derivatives. For example, the methylamino-methyl substituent at the 5-position of the indane scaffold has been a key site for modification in the development of certain bioactive compounds. nih.gov

These derivatization strategies allow for the fine-tuning of the physicochemical and biological properties of indane-based molecules.

Enantioselective Synthesis and Resolution of Chiral Indanol Stereoisomers

A prominent strategy for the enantioselective synthesis of chiral indanols is the asymmetric reduction of the corresponding prochiral indanone. In the case of this compound, the logical precursor would be 7-Chloro-3,3-dimethylindan-5-one. The reduction of the ketone functionality can be achieved using a variety of chiral catalysts and reducing agents to favor the formation of one enantiomer over the other.

One such effective method involves the use of chiral N,N'-dioxide–scandium(III) complexes as catalysts in conjunction with a reducing agent like potassium borohydride (KBH₄). For instance, the asymmetric reduction of indan-1-one using a chiral N,N'-dioxide-scandium(III) complex has been shown to produce the corresponding indanol with high enantiomeric excess (ee). acs.org This approach is applicable to a range of substituted indanones and represents a viable pathway to chiral this compound.

Another powerful technique is biomimetic asymmetric reduction. This method mimics the action of enzymes by using a chiral NAD(P)H model, such as CYNAM, in the presence of a metal catalyst like ruthenium. This has been successfully applied to the reduction of 2,3-disubstituted inden-1-ones, yielding the corresponding indanols with excellent yields and enantioselectivities. dicp.ac.cn The adaptability of this system suggests its potential for the asymmetric reduction of 7-Chloro-3,3-dimethylindan-5-one.

Table 1: Examples of Asymmetric Reduction of Indanones to Chiral Indanols

Precursor Chiral Catalyst/System Reducing Agent Product Enantiomeric Excess (ee) Reference
Indan-1-one Chiral N,N'-dioxide-Sc(OTf)₃ KBH₄ Indan-1-ol 86% acs.org
2,3-Disubstituted inden-1-one [Ru(p-cymene)I₂]₂ / (Sp)-CYNAM H₂ 2,3-Disubstituted indan-1-ol up to 99% dicp.ac.cn
3-Aryl-inden-1-one Iridium catalyst H₂ 3-Aryl-indanone 58-90% researchgate.net

This table presents data from analogous reactions to illustrate the potential of the described synthetic methodologies.

Kinetic resolution is another established method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of indanols, asymmetric transfer hydrogenation can be employed for kinetic resolution. For example, the kinetic resolution of racemic 3-aryl-1-indanones using a chiral Ru-catalyst results in the formation of one enantiomer of the cis-3-arylindanol with high diastereomeric and enantiomeric excess, while the unreacted 3-aryl-indanone is recovered with excellent enantiomeric excess. rsc.org A similar strategy could be applied to a racemic mixture of this compound, where a chiral catalyst would selectively oxidize one enantiomer, allowing for the separation of the unreacted alcohol enantiomer.

Finally, chiral chromatography offers a direct method for the separation of enantiomers. whiterose.ac.uknih.gov High-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP) can be used for both analytical and preparative-scale resolution of racemic mixtures. For instance, cellulose-based CSPs have been successfully used for the baseline separation of the enantiomers of a structurally related chloro-substituted compound. whiterose.ac.uk Similarly, cyclodextrin-based chiral columns have proven effective in separating the enantiomers of dimethyl-substituted chiral heterocycles. nih.gov This suggests that chiral chromatography is a highly plausible and effective method for the resolution of racemic this compound.

Advanced Spectroscopic and Crystallographic Characterization of Indanols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering granular information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In substituted indanols, the position of substituents on the aromatic ring and the five-membered ring significantly impacts the chemical shifts of the protons. This allows for the determination of the regiochemistry of the molecule. rsc.orgrsc.org For instance, the regiochemistry of reactions involving aromatic amines and α-bromoketones to form indoles can be determined using ¹H NMR. rsc.org Similarly, ¹H NMR can be used to determine the regiochemistry of electrophilic addition to alkenes. pressbooks.pub

The interpretation of ¹H NMR spectra involves analyzing the chemical shifts (δ), integration (area under the peak), and multiplicity (splitting pattern) of each signal. For an indanol derivative, one would expect to see signals corresponding to the aromatic protons, the hydroxyl proton, and the protons on the five-membered ring. The exact chemical shifts would depend on the specific substitution pattern.

A hypothetical ¹H NMR data table for 7-Chloro-3,3-dimethylindan-5-ol is presented below, based on general principles and data for related structures.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H6.8 - 7.2m-2H
OH4.5 - 5.5s (broad)-1H
CH₂2.5 - 3.0m-2H
CH₃1.2 - 1.5s-6H
Note: This is a hypothetical data table. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org The chemical shift range for ¹³C is much wider than for ¹H, which often allows for the resolution of individual carbon signals, even in complex molecules. libretexts.orgoregonstate.edu The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. libretexts.orgyoutube.com

For this compound, one would expect to see distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, the quaternary carbon, the methylene (B1212753) carbon, and the methyl carbons. The specific chemical shifts provide valuable information for confirming the structure. For example, sp² hybridized carbons in aromatic rings typically appear in the downfield region (100-150 ppm), while sp³ hybridized carbons appear in the upfield region (0-80 ppm). youtube.com

A representative ¹³C NMR data table for an indanol derivative is provided below, illustrating typical chemical shift ranges. oregonstate.educhemicalbook.comwisc.edu

Carbon Chemical Shift (ppm)
Aromatic C-Cl130 - 135
Aromatic C-OH150 - 155
Aromatic C-H115 - 130
Aromatic Quaternary C140 - 150
C-OH65 - 75
Quaternary C40 - 50
CH₂30 - 40
CH₃25 - 35
Note: This is a representative data table. Actual values will vary based on the specific structure.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are instrumental in establishing the connectivity between protons and carbons, which is crucial for unambiguous structure determination. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, helping to piece together the molecular puzzle. d-nb.info

For chiral molecules like many indanol derivatives, determining the enantiomeric purity is essential. This can be achieved using NMR in conjunction with chiral solvating agents (CSAs). frontiersin.orgnih.govresearchgate.net CSAs are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte. frontiersin.orgresearchgate.net These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer. frontiersin.orgnih.gov The use of CSAs is a direct and convenient method for determining enantiomeric excess without the need for derivatization. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. libretexts.orgyoutube.comlibretexts.org A molecule can vibrate in various ways, including stretching and bending. youtube.comyoutube.com For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. libretexts.orgyoutube.com

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic parts of the molecule, and C-O stretching. The presence of a chloro-substituent would also give rise to a characteristic absorption in the fingerprint region. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

The number of vibrational modes for a non-linear molecule with N atoms is given by 3N-6. libretexts.org For this compound (C₁₁H₁₃ClO), which has 26 atoms, there would be 3(26) - 6 = 72 possible vibrational modes.

A table of expected IR absorption bands for this compound is shown below.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
O-HStretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C=CAromatic Stretching1450 - 1600
C-OStretching1000 - 1260
C-ClStretching600 - 800

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular weight, which can be used to determine the elemental composition of the molecule. mdpi.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak.

The fragmentation pattern would provide further structural information. For example, the loss of a methyl group (CH₃) or a water molecule (H₂O) from the molecular ion would result in fragment ions that can be detected and analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Laser-Induced Fluorescence (LIF) for Electronic Transitions and Conformational Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like indanols typically exhibit characteristic UV absorption bands arising from π to π* transitions in the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituents on the aromatic ring.

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used to study the electronic structure and dynamics of molecules. wikipedia.orgedinst.com In LIF, a laser is used to excite a molecule to a higher electronic state, and the subsequent fluorescence emission is detected. wikipedia.orgitrcweb.org LIF can be used to study different conformers of a molecule, as different conformers may have distinct excitation and emission spectra. rsc.org This technique is particularly useful for studying molecules in the gas phase under jet-cooled conditions, where individual vibronic transitions can be resolved. rsc.org The signal-to-noise ratio in LIF is generally very high. arxiv.org

X-ray Crystallography and Crystal Topology Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Solid-State Structural Elucidation and Molecular Conformation

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, experimentally determined data on its solid-state conformation, such as the puckering of the five-membered ring, the orientation of the chloro and hydroxyl substituents on the aromatic ring, and the precise bond lengths and angles of the entire molecule, are not available.

Intermolecular Interactions and Hydrogen Bonding Networks

Without a crystal structure, the nature of the intermolecular interactions that govern the packing of this compound molecules in the solid state cannot be definitively described. While one can hypothesize the presence of hydrogen bonding involving the hydroxyl group (O-H) and potential weak interactions involving the chlorine atom, the specific geometry, and the resulting supramolecular architecture, such as chains or sheets, remain unknown.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Indanols and Supramolecular Chirality

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed information about its absolute configuration and conformational preferences.

For chiral indanols, VCD can be particularly insightful. For instance, studies on related compounds like (1S,2R)-(-)-cis-1-amino-2-indanol have demonstrated how VCD can be used to probe the competition between intramolecular and intermolecular hydrogen bonds. nih.gov However, no VCD spectra for this compound have been reported in the literature. As this compound is chiral, VCD spectroscopy would be the ideal method to investigate its absolute configuration and the conformational dynamics of the indanol core in solution. Furthermore, the potential for this molecule to form chiral supramolecular assemblies through intermolecular interactions, a phenomenon known as supramolecular chirality, remains an unexplored area of its structural chemistry.

Computational and Theoretical Investigations of Indanols

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and energy of molecules. repec.orgaminer.org These calculations solve approximations of the Schrödinger equation to determine molecular properties. For indanol derivatives, these methods are crucial for understanding their intrinsic characteristics. DFT, particularly with functionals like B3LYP, is often employed for its balance of computational cost and accuracy in studying organic molecules, including substituted indoles and imidazoles. repec.orgrsc.org

The biological activity and physical properties of indanol derivatives are heavily influenced by their three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For molecules like 1-indanol (B147123) and 2-indanol (B118314), computational studies have revealed multiple possible conformations. rsc.orgnih.gov These arise from the puckering of the five-membered ring and the orientation of the hydroxyl (-OH) group. rsc.orgnih.gov

A potential energy surface (PES) is a conceptual and mathematical landscape that describes the energy of a molecule as a function of its geometry. researchgate.netwikipedia.org By calculating the PES, researchers can identify low-energy conformers, which represent the most probable shapes of the molecule, and the transition states that connect them. researchgate.net For instance, studies on 1-indanol have identified six energy minima on its conformational potential energy surface, corresponding to the hydroxyl group being in either an axial or equatorial position, with three different orientations for each. rsc.org Similar comprehensive calculations for 2-indanol using the MP2/cc-pVTZ level of theory have shown it can exist in four possible conformations that can interchange through ring-puckering and the internal rotation of the -OH group. nih.gov For 7-Chloro-3,3-dimethylindan-5-ol, a similar approach would be used to map its unique PES, considering the steric and electronic effects of the chloro and dimethyl substituents on the indan (B1671822) scaffold.

Table 1: Overview of Quantum Chemical Calculation Methods for Indanols

Computational MethodObjectiveTypical Application for Indanol Derivatives
Density Functional Theory (DFT)Calculate electronic structure, energy, and molecular properties. nih.govGeometry optimization, frequency calculations, prediction of spectroscopic parameters. nih.gov
Ab Initio (e.g., MP2)High-accuracy energy and structure calculations. nih.govDetailed conformational analysis and calculation of potential energy surfaces. nih.gov
Potential Energy Surface (PES) ScanMap energy as a function of molecular geometry. researchgate.netIdentify stable conformers and transition states for ring puckering and substituent rotation. rsc.org

Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra) for different conformers of a molecule. nih.gov By comparing calculated frequencies with experimental spectra, researchers can confirm the presence of specific conformers. For example, in the study of 2-indanol, DFT calculations helped in the assignment of normal vibrational modes. nih.gov Similarly, electronic structure calculations can predict the shifts in electronic transition energies, which are observed in UV-Vis and fluorescence spectroscopy, providing insights consistent with experimental observations for related phenols. researchgate.net For this compound, these predictive calculations would be invaluable for assigning its complex spectra and understanding how the chloro, dimethyl, and hydroxyl groups influence its spectroscopic signature.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. rsc.org This method is central to structure-based drug design, helping to elucidate how a ligand might interact with a biological target at the molecular level. nih.gov

The primary goals of molecular docking are to predict the binding mode and the strength of the interaction, often expressed as a binding affinity or docking score. nih.govrsc.org A higher binding affinity suggests a more stable ligand-receptor complex. nih.gov The process involves sampling many possible conformations of the ligand within the binding site of the receptor and scoring each conformation based on a scoring function. This scoring function estimates the free energy of binding, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

Studies on related heterocyclic compounds like indazole derivatives have successfully used docking to assess their potential as inhibitors for targets like the VEGFR2 kinase and renal cancer-related proteins. nih.govnih.gov For example, docking analyses revealed that certain indazole derivatives could form key interactions with amino acid residues such as Cys919 and Phe918 in the VEGFR2 pocket. nih.gov A similar approach for this compound would involve docking it into the active site of a relevant target protein to predict its binding orientation and affinity, providing hypotheses about its potential biological activity.

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govrowan.edu MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the conformational changes and stability of the complex. nih.govpeerj.com These simulations are often performed on the most promising poses obtained from docking to refine the binding mode and assess the stability of the interactions. nih.gov

MD simulations can reveal crucial information, such as the stability of hydrogen bonds, the role of water molecules in the binding site, and large-scale conformational changes in the receptor upon ligand binding. nih.govmdpi.com For example, simulations on the CB1 receptor have been used to study its activation mechanism when bound to an agonist. mdpi.com For a complex of this compound with a target receptor, MD simulations could be used to validate the stability of the docked pose and analyze the dynamic interplay between the ligand and specific amino acid residues over a simulated time period, typically nanoseconds to microseconds. peerj.com

Table 2: Example Applications of Molecular Docking and Dynamics for Indanol-like Compounds

TechniqueTarget TypeInformation GainedRelevance to this compound
Molecular DockingEnzymes (e.g., Kinases, Xanthine Oxidase) nih.govfrontiersin.orgBinding pose, binding affinity, key interacting residues.Screening potential biological targets and predicting interaction modes.
Molecular Dynamics (MD)GPCRs, Transporters rowan.edunih.govmdpi.comComplex stability, conformational changes, dynamic interactions. nih.govAssessing the stability of the predicted binding pose and understanding the dynamic nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indane Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscienceforecastoa.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series lead to changes in their biological activities. researchgate.net

A QSAR model is typically an equation that correlates molecular descriptors (numerical representations of chemical information) with activity. youtube.com These descriptors can encode various aspects of the molecule, including steric (e.g., molecular weight, shape), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. nih.govnih.govyoutube.com

QSAR studies have been successfully applied to various classes of compounds, including indeno[1,2-b]indoles and phenolic antioxidants. nih.govnih.gov For instance, a QSAR model for indeno[1,2-b]indole (B1252910) derivatives was developed to predict their inhibitory activity against the protein kinase CK2. nih.gov To develop a QSAR model for a series of indane compounds including this compound, one would need a dataset of structurally related indanes with experimentally measured biological activities against a specific target. By calculating a range of molecular descriptors for these compounds and applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model could be constructed. frontiersin.orgyoutube.com This model would help identify which structural features are most important for the desired activity, thereby guiding the design of more potent analogs. nih.gov

Table 3: Steps in a Typical QSAR Study

StepDescriptionExample
1. Data Set PreparationCompile a set of structurally related compounds with measured biological activity.A series of indanol derivatives with their IC50 values against a specific enzyme. nih.gov
2. Descriptor CalculationCalculate numerical descriptors representing the physicochemical properties of each molecule.LogP (lipophilicity), molecular weight, number of hydrogen bond donors/acceptors. nih.gov
3. Model DevelopmentUse statistical methods (e.g., MLR, SVR) to build a mathematical equation relating descriptors to activity. frontiersin.orgyoutube.comActivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
4. Model ValidationAssess the statistical quality and predictive power of the model using internal (cross-validation) and external (test set) validation. nih.govHigh correlation coefficients (R²) and low root-mean-square error (RMSE) values. youtube.com
5. Prediction and InterpretationUse the validated model to predict the activity of new compounds and interpret the model to understand the key structural requirements for activity. youtube.comIdentifying that increased lipophilicity positively correlates with activity for a given series.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the intermolecular interactions between a ligand and its target.

Similar to CoMFA, specific CoMSIA studies on this compound are not available in the current literature. However, the aforementioned study on 2-substituted 1-indanone (B140024) derivatives also employed CoMSIA to build a predictive model. nih.gov The CoMSIA model for these indanone derivatives yielded a cross-validated coefficient (q²) of 0.736 and a non-cross-validated coefficient (r²) of 0.947. nih.gov The contour maps from this CoMSIA model were found to be consistent with the geometrical and physicochemical properties of the acetylcholinesterase active site. nih.gov

For this compound and its derivatives, a CoMSIA study would be highly beneficial. The resulting models would not only consider steric and electrostatic interactions but also the role of hydrophobicity and hydrogen bonding. The phenolic hydroxyl group and the chlorine atom on the indanol core are expected to have significant contributions to the hydrogen bond donor/acceptor and hydrophobic fields, respectively. The insights gained from CoMSIA contour maps could guide the modification of the indanol scaffold to optimize these interactions for a target receptor.

Table 1: Illustrative 3D-QSAR Statistical Data for Indanone Derivatives

ParameterCoMFACoMSIA
Cross-validated coefficient (q²)0.7840.736
Non-cross-validated coefficient (r²)0.9740.947

This data is based on a study of 2-substituted 1-indanone derivatives and is presented here for illustrative purposes. nih.gov

In Silico Assessment of Molecular Properties for Research Prioritization

In silico assessment of molecular properties is a critical step in modern drug discovery and chemical research. nih.govresearchgate.net These computational methods allow for the early-stage evaluation of a compound's characteristics, helping to prioritize candidates for synthesis and further testing. nih.gov

Analysis of Conformational Flexibility and Steric Effects

The three-dimensional shape and flexibility of a molecule are paramount to its biological activity. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For a molecule like this compound, the puckering of the five-membered ring and the orientation of the hydroxyl group are key conformational features.

Computational studies on simpler indanols, such as 2-indanol, have shown that the molecule can exist in multiple conformations arising from ring-puckering and the internal rotation of the hydroxyl group. nih.gov The most stable conformation of 2-indanol is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-cloud of the benzene (B151609) ring. nih.gov For this compound, the presence of the gem-dimethyl group at the 3-position will significantly influence the conformational landscape of the cyclopentane (B165970) ring, likely favoring certain puckered conformations to alleviate steric strain. lumenlearning.com The chlorine atom at the 7-position and the hydroxyl group at the 5-position will also introduce specific steric and electronic effects that dictate the preferred conformations.

Understanding these steric effects is crucial. The size and position of substituents on the indanol core can create steric hindrance, which may either be detrimental or beneficial for binding to a specific biological target. Computational modeling can predict these steric clashes and guide the design of analogs with optimized spatial arrangements.

Determination of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and its ability to interact with other molecules. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine a variety of electronic descriptors for this compound.

Key electronic descriptors include:

Molecular Electrostatic Potential (MEP): This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The MEP would show the electronegative character of the oxygen and chlorine atoms, which are likely sites for electrophilic attack or hydrogen bonding.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are indicators of a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests higher reactivity.

Atomic Charges: Calculating the partial charges on each atom can provide insights into local reactivity and intermolecular interactions.

While specific DFT calculations for this compound are not publicly available, such studies would provide a detailed understanding of its electronic properties. This knowledge is essential for predicting its metabolic fate, its potential for forming covalent bonds with a target, and the nature of its non-covalent interactions.

Structure Activity Relationship Sar Studies of Indanol Derivatives

Impact of Substituent Position and Nature on Biological Activity and Selectivity

The biological activity and selectivity of indanol derivatives are profoundly influenced by the position and chemical nature of their substituents. The parent compound, 7-Chloro-3,3-dimethylindan-5-ol, features a chlorine atom at the C-7 position, a hydroxyl group at C-5, and a gem-dimethyl group at C-3. Each of these imparts specific properties to the molecule.

The hydroxyl group at the C-5 position is critical for potential hydrogen bonding interactions with biological targets, a key feature for receptor binding and enzymatic inhibition. The interplay between this polar hydroxyl group and the lipophilic-enhancing chloro and dimethyl groups creates an amphipathic character that can be essential for biological activity.

The following table illustrates the structure-activity relationships of a series of indanone derivatives designed as acetylcholinesterase (AChE) inhibitors, highlighting how different substituents on the indane core affect inhibitory activity.

CompoundSubstituentsAChE Inhibition IC₅₀ (µM)
54 R = H14.06
56 R = 2-Cl12.30
59 R = 4-Cl14.06
64 R = 4-NO₂12.01
Data sourced from a study on indanone derivatives as potential agents for cognitive dysfunction. nih.gov The compounds listed are N-benzyl piperidine (B6355638) derivatives of an indanone core.

Role of the Indane Ring System as a Privileged Scaffold in Drug Discovery

The indane ring system, the core of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. beilstein-journals.org This term describes molecular frameworks that are able to bind to multiple, often unrelated, biological targets, making them versatile starting points for drug discovery. beilstein-journals.org

Indanone and indane derivatives have been reported to possess a wide array of biological activities, including anti-inflammatory, antiviral, analgesic, antibacterial, antimalarial, and anticancer properties. beilstein-journals.org This broad spectrum of activity underscores the utility of the indane skeleton in developing novel therapeutic agents. The rigid, bicyclic nature of the indane system provides a well-defined three-dimensional structure that can be strategically functionalized to achieve specific interactions with biological macromolecules.

One of the most well-known drugs featuring an indanone moiety is Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. nih.gov The development of such drugs highlights the clinical success that can be achieved using the indane scaffold. Researchers have synthesized numerous indane derivatives targeting various enzymes and receptors. For example, a series of substituted indan-1-ylidene aminoguanidine (B1677879) derivatives were developed as potent inhibitors of the Na+/H+ exchanger 1 (NHE1), with one derivative showing significantly higher potency than the reference compound cariporide. nih.gov

The versatility of the indane scaffold allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of the pharmacological profile. This structural adaptability has made it a common feature in many natural products and synthetic molecules of medicinal importance. beilstein-journals.org

Stereochemical Influences on Biological Activity and Enantioselectivity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. researchgate.netnih.gov While this compound is an achiral molecule, the introduction or modification of substituents can create stereocenters, leading to enantiomers or diastereomers with potentially different biological activities, pharmacokinetic profiles, and toxicities. researchgate.net

Biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with small molecules. nih.gov Enantiomers of a chiral drug can have different affinities for their target receptor or enzyme, be metabolized at different rates, or even have different mechanisms of action. researchgate.netnih.gov For instance, in a study of 5-arylbenzothiadiazine derivatives, which are structurally distinct but conceptually relevant, it was found that only one of two rapidly racemizing enantiomers was responsible for the pharmacological activity. nih.gov

The indanol framework is a common component in chiral ligands and catalysts used in asymmetric synthesis, as well as in drug molecules. A prominent example is cis-1-amino-2-indanol, a chiral building block used in the design of various therapeutic agents, including HIV protease inhibitors. nih.gov The specific stereochemistry of this fragment is crucial for its biological function.

Therefore, in the rational design of derivatives of this compound, the potential for creating chiral centers must be carefully considered. If a modification introduces a chiral center, it is essential to synthesize and evaluate the individual enantiomers, as one may be significantly more potent or have a better safety profile than the other or the racemic mixture. This enantioselectivity arises from the specific three-dimensional arrangement of atoms that allows for optimal interaction with the chiral binding site of a target protein.

Rational Design Principles for Modulating Indanol Activity through Structural Modifications

Rational drug design involves the strategic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. nih.gov Based on the structure-activity relationships discussed, several principles can be applied to modulate the activity of indanol derivatives like this compound. rsc.orgresearchgate.net

A key strategy is the systematic modification of the substituents on the indane ring. For instance, the chlorine atom at the C-7 position could be replaced with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups to probe the effect of electronics and lipophilicity on activity. Similarly, modifying the gem-dimethyl group at C-3 to a cyclopropyl (B3062369) group, for example, could alter the conformational constraints and lipophilicity of the molecule, potentially leading to improved binding or pharmacokinetic properties. researchgate.net

The hydroxyl group at C-5 is a prime site for modification to explore its role in target binding. It could be converted to an ether or an ester to investigate the importance of its hydrogen-bonding capability. Furthermore, introducing additional functional groups at other available positions on the aromatic ring could lead to new interactions with a target protein.

Molecular modeling and computational docking studies can play a significant role in this process. nih.gov By creating a model of the target protein's binding site, researchers can predict how different derivatives of the lead compound might interact with it. This allows for the prioritization of synthetic targets that are most likely to have improved activity. For example, docking studies of indanone-based acetylcholinesterase inhibitors suggested that the compounds could bind effectively to amino acids in the active site of the enzyme, which correlated with their observed in vitro activity. nih.gov

An integrated approach combining computational design, chemical synthesis, and biological evaluation is crucial for the efficient development of novel therapeutic agents based on the indanol scaffold. researchgate.net This iterative process of design, synthesis, and testing allows for the refinement of the SAR model and the progressive optimization of the lead compound.

Biological and Pharmacological Investigations of Indanols: Mechanisms and Targets

Enzyme Inhibition Mechanisms of Indanol Derivatives

Comprehensive searches of scientific databases and literature yield no specific studies investigating the enzyme inhibition mechanisms of 7-Chloro-3,3-dimethylindan-5-ol. The following subsections detail the lack of available data for this particular compound in relation to key enzymatic targets.

There is currently no available scientific literature or research data regarding the interaction of this compound with indanol dehydrogenase. Its metabolic pathways and the significance of any potential dehydrogenase activity remain uninvestigated.

No studies have been published that evaluate the inhibitory effects of this compound on the enzymes Enoyl-ACP Reductase (InhA), cholinesterase, cereblon, or succinate (B1194679) dehydrogenase. While a commercial vendor lists the compound in the same category as a known acetylcholinesterase inhibitor, no direct inhibitory action is stated or implied for this compound itself. evitachem.com

Receptor Agonism and Antagonism by Indane-Based Ligands (e.g., Estrogen Receptor Beta)

There is no available research data on the agonistic or antagonistic activity of this compound at any receptor, including the Estrogen Receptor Beta. Its potential as a receptor ligand has not been explored in published studies.

Mechanistic Insights into Diverse Biological Activities

The biological activities of this compound have not been a subject of detailed investigation. While some derivatives of the broader indanol class have been noted for antimicrobial properties, this specific compound has not been similarly characterized. ontosight.ai

No peer-reviewed studies or reports are available that document any antibacterial, antifungal, antiviral, or antitubercular properties of this compound.

There are currently no published research articles or data available that investigate the potential of this compound in the context of anticancer research or its effects on any related target pathways.

Neuroprotective and Central Nervous System Modulatory Effects

The neuroprotective effects of various chemical compounds are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. mdpi.com Agents with these characteristics can counteract the cellular damage caused by oxidative stress and neuroinflammation, which are implicated in a range of neurodegenerative diseases. mdpi.commdpi.com For instance, some compounds exert their neuroprotective effects by modulating the accumulation of protein aggregates, a hallmark of conditions like Alzheimer's and Parkinson's disease. mdpi.com

Furthermore, the modulation of the central nervous system by chemical compounds can occur through various mechanisms. The endocannabinoid system, for example, plays a role in modulating neuronal physiology through cannabinoid receptors like CB1, which influences the release of key neurotransmitters such as glutamate (B1630785) and GABA. mdpi.com Indole derivatives, which share some structural similarities with indanes, have been extensively studied for their CNS activities, including anticonvulsant, antidepressant, and sedative-hypnotic effects. researchgate.netnih.gov Some non-steroidal anti-inflammatory drugs, like indomethacin, have also been investigated for their potential neuroprotective effects by influencing the expression of neuronal factors. nih.gov

Given that the indane framework is a component of various neuroactive compounds, it is plausible that this compound could exhibit some degree of neuroprotective or CNS modulatory activity. However, without direct experimental evidence, this remains speculative. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific effects of this compound on the central nervous system.

Agricultural Applications as Insecticides and Fungicides

The indane structural motif has been incorporated into various molecules developed for agricultural purposes, particularly as insecticides. nih.govmdpi.com While specific data on the agricultural use of this compound is not available, research on other indane derivatives highlights the potential of this chemical class in crop protection.

Recent research has focused on the synthesis and insecticidal activity of novel anthranilic diamide (B1670390) insecticides that incorporate an indane moiety. nih.govmdpi.com These studies have demonstrated that such compounds can exhibit significant insecticidal activity against various pests.

A study published in 2024 detailed the design and synthesis of a series of chlorantraniliprole (B1668704) derivatives containing an indane group. nih.govmdpi.com The biological evaluation of these compounds against the armyworm, Mythimna separata, revealed that many of them possessed good insecticidal properties. nih.govmdpi.com For example, at a concentration of 0.8 mg/L, compound 8q showed 80% insecticidal activity, which was slightly better than the commercial insecticide chlorantraniliprole. nih.govmdpi.com The structure-activity relationship (SAR) analysis from this research indicated that the indane moiety plays a crucial role in the insecticidal activity of these compounds. nih.govmdpi.com

Insecticidal Activity of Indane-Containing Anthranilic Diamide Derivatives against M. separata
CompoundConcentration (mg/L)Insecticidal Activity (%)Reference
Compound 8c490 mdpi.com
Compound 8q4100 mdpi.com
Compound 8i0.860 mdpi.com
Compound 8q0.880 nih.govmdpi.com

The LC50 values (the concentration of a substance required to kill 50% of a test population) for some of these compounds were also determined. Compound 8i exhibited an LC50 of 1.0426 mg/L against M. separata, which, while slightly higher than that of chlorantraniliprole (0.4674 mg/L), still indicates significant insecticidal potency. mdpi.com These findings suggest that indane derivatives are promising lead compounds for the development of new and effective insecticides. nih.govmdpi.com

The search for novel fungicides is another critical area of agrochemical research. While there is no specific information on the fungicidal activity of this compound, various heterocyclic compounds are known to possess antifungal properties. For instance, derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,3-thiadiazole (B1210528) have been investigated for their efficacy against pathogenic fungi like Candida albicans and various plant pathogens. nih.govmdpi.com The development of polyene-based derivatives is also an active area of research for creating more effective and less toxic antifungal agents. nih.govmdpi.com

Given that the indane skeleton is a versatile scaffold, its incorporation into molecules with known fungicidal pharmacophores could potentially lead to the discovery of novel antifungal agents. However, dedicated studies are required to explore this possibility for this compound and other related indanols.

Analytical Methodologies for Indanols in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the principal methodology for the separation of indanols from matrix components. The choice between liquid and gas chromatography is typically dictated by the compound's volatility, thermal stability, and the desired sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of indanol derivatives. Due to their phenolic structure, compounds like 7-Chloro-3,3-dimethylindan-5-ol can be effectively separated using reversed-phase HPLC. A typical system would employ a C18 stationary phase, which separates molecules based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Detection is commonly achieved using a UV detector, as the aromatic ring of the indanol structure provides strong chromophores.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For less volatile indanols, derivatization is often required prior to analysis to increase their volatility. The separation is achieved on a capillary column, such as a polysiloxane-based column. GC-MS provides not only quantitative data but also structural information from the mass spectrum, aiding in definitive identification. A simple and sensitive GC-MS method can be developed for the determination of structurally related impurities. ijpsr.com The chromatographic separation can be achieved on a capillary column like a ZB-5 MS, which is composed of 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer. ijpsr.com

Detailed parameters for a representative GC-MS method are often highly specific to the analyte and matrix.

Table 1: Illustrative GC-MS Method Parameters

Parameter Condition
Column ZB-5 MS (30 m length, 0.32 mm ID, 1.0 µm film) ijpsr.com
Carrier Gas Helium ijpsr.com
Column Flow 1.0 mL/min ijpsr.com
Injector Temperature 230 °C ijpsr.com
MS Source Temperature 230 °C ijpsr.com
MS Quad Temperature 150 °C ijpsr.com

| Ionization Mode | Electron Ionization (EI) ijpsr.com |

This method has been shown to be linear, with correlation coefficients greater than 0.999, and can achieve low limits of detection (LOD). ijpsr.com

Many substituted indanols possess one or more chiral centers, meaning they can exist as enantiomers. Since different enantiomers can have distinct biological activities, their separation and quantification are critical. Chiral chromatography is the definitive method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral molecules. windows.net For instance, analytical HPLC methods using derivatized cellulose CSPs have been successfully developed for the enantiomeric separation of structurally related chiral compounds. nih.govresearchgate.net A baseline separation (Resolution, Rs > 1.5) is achievable under both normal-phase and reversed-phase conditions. nih.govresearchgate.net

Table 2: Example Conditions for Chiral HPLC Separation

Mode Chiral Stationary Phase (CSP) Mobile Phase
Normal-Phase Cellulose tris(3,5-dimethylphenylcarbamate) nih.govresearchgate.net n-Hexane / 2-Propanol (70/30, v/v) nih.govresearchgate.net

| Reversed-Phase | Cellulose tris(3,5-dimethylphenylcarbamate) nih.govresearchgate.net | Water / Acetonitrile (60/40, v/v) nih.govresearchgate.net |

The identity of the separated enantiomers can be confirmed using techniques like circular dichroism (CD) spectroscopy. nih.govresearchgate.net

Sample Preparation and Derivatization Strategies for Enhanced Detection and Analysis

Sample preparation is a critical step to remove interfering substances from the matrix and to modify the analyte to be more suitable for the chosen chromatographic technique. Derivatization can significantly improve the analytical performance for indanols.

The phenolic hydroxyl group in this compound imparts polarity and reduces its volatility, which can lead to poor peak shape and thermal degradation during GC analysis. Silylation is a common derivatization technique to overcome these issues. This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS). The active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. This transformation increases the molecule's volatility and thermal stability, resulting in improved chromatographic performance with sharper peaks and enhanced sensitivity.

While the native UV absorbance of indanols can be sufficient for detection in HPLC, derivatization can be employed to dramatically increase sensitivity, especially for trace-level analysis. This is achieved by attaching a tag to the phenolic hydroxyl group that has a high molar absorptivity (for UV detection) or is highly fluorescent. For fluorescence detection, a derivatizing agent such as 3-Chloroformyl-7-methoxycoumarin can be used. nih.gov This reagent reacts with alcoholic and phenolic compounds to form a highly fluorescent ester derivative. nih.gov This allows for detection at much lower concentrations than would be possible with UV detection alone, leveraging the high sensitivity of fluorescence detectors.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
2-Propanol
n-Hexane
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Trimethylchlorosilane (TMCS)
3-Chloroformyl-7-methoxycoumarin
Cilastatin sodium

Spectroscopic Quantification Methods

Spectroscopic techniques provide a non-destructive means of quantifying chemical compounds based on their interaction with electromagnetic radiation. The primary methods for the quantification of an aromatic alcohol like this compound would include UV-Visible (UV-Vis) and fluorescence spectroscopy.

UV-Visible (UV-Vis) Spectroscopy:

Aromatic compounds, including indanol derivatives, exhibit characteristic absorption of ultraviolet light due to the presence of the benzene (B151609) ring. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative analysis using UV-Vis spectroscopy.

To quantify this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound would be influenced by the chromophoric indanol structure. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is another powerful technique that can be significantly more sensitive than UV-Vis spectroscopy for certain compounds. Molecules that fluoresce absorb light at a specific excitation wavelength and then emit light at a longer wavelength. The intensity of the emitted fluorescence is, under controlled conditions, directly proportional to the concentration of the analyte.

While not all aromatic compounds are fluorescent, many phenol (B47542) derivatives exhibit fluorescence. The presence of the hydroxyl group on the aromatic ring of this compound suggests that it may possess fluorescent properties. A quantitative method would involve determining the optimal excitation and emission wavelengths and then constructing a calibration curve similar to that used in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While primarily a tool for structural elucidation, quantitative NMR (qNMR) can also be used for the precise determination of compound concentration. By integrating the signals of specific protons in the ¹H NMR spectrum and comparing them to the integral of a known amount of an internal standard, the concentration of the analyte can be calculated. For this compound, the distinct signals of the methyl groups or aromatic protons could potentially be used for quantification.

Table 2: Spectroscopic Data for Related Indanol Compounds

CompoundSpectroscopic MethodKey FindingsReference
1-Indanol (B147123)UV SpectroscopyLow-resolution UV spectra recorded using REMPI time-of-flight (TOF) mass spectrometry. mpg.de
1-IndanolFluorescence SpectroscopyRotationally resolved laser-induced fluorescence (LIF) spectra were used to probe the geometrical structures. rsc.org

Note: This table presents data for a related compound, 1-indanol, as specific spectroscopic quantification data for this compound is not available in the searched literature. This information is provided to illustrate the types of data that would be relevant.

Future Research Directions and Emerging Applications in Indanol Chemistry

Development of Novel and Sustainable Synthetic Routes with Improved Selectivity

The synthesis of indanol derivatives is a cornerstone of their development. For 7-Chloro-3,3-dimethylindan-5-ol, a specific synthesis involves the reaction of m-chlorophenol with isoprene (B109036) in the presence of phosphoric acid and o-dichlorobenzene at elevated temperatures. prepchem.com The reaction is stirred overnight, and after an extraction and washing process, the final product is isolated by fractional distillation. prepchem.com

While effective, traditional methods often require harsh conditions. Modern synthetic chemistry is increasingly focused on "green" and sustainable practices. Future research in indanol synthesis is geared towards methods that are more environmentally benign, efficient, and selective. For instance, rhodium-catalyzed tandem reactions have been developed for creating 2,3-substituted indanones, the ketone precursors to indanols, under mild conditions using water as the solvent. organic-chemistry.org Other innovative approaches include microwave-assisted intramolecular Friedel–Crafts acylations, which can proceed with the goals of green chemistry by allowing for the catalyst to be recovered and reused. beilstein-journals.orgnih.gov The development of photochemical synthesis methods and palladium-catalyzed cyclizations of substrates like 3-(2-iodoaryl)propanenitriles further expands the toolkit for creating diverse indanone and indanol libraries. beilstein-journals.orgnih.gov These advanced methods offer pathways to indanol derivatives with high yields and enantioselectivities, which are crucial for biological applications. organic-chemistry.org

Integration of Advanced Computational Approaches for Predictive Modeling and Rational Design

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new therapeutic agents. openmedicinalchemistryjournal.compatsnap.com These methods allow for the atomistic-level study of biological systems, providing crucial information that enhances the rational design of drugs. openmedicinalchemistryjournal.comnih.gov For the indanol class of compounds, computational studies can predict molecular properties, conformations, and interactions with biological targets.

A pertinent example is the computational analysis of 2-indanol (B118314), a parent compound in this family. nih.gov Using ab initio and density functional theory (DFT) calculations, researchers have modeled the potential energy surface of 2-indanol to understand its conformational possibilities, which are governed by ring-puckering and the rotation of the hydroxyl group. nih.gov Such studies revealed that the most stable conformation is stabilized by internal hydrogen bonding between the hydroxyl group and the benzene (B151609) ring's pi-cloud. nih.gov

Future applications for compounds like this compound will heavily rely on such predictive modeling. Techniques that are central to rational drug design include:

Molecular Docking: To predict the binding orientation and affinity of an indanol derivative within the active site of a target protein. patsnap.comnih.gov

Virtual Screening: To rapidly screen large libraries of virtual indanol compounds against a biological target to identify promising hits. openmedicinalchemistryjournal.com

De Novo Design: To generate entirely new molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.comnih.gov By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

A significant challenge and opportunity in medicinal chemistry is the identification of novel biological targets and the mechanisms by which a compound exerts its effects. nih.gov While many drugs act on well-established targets like G-protein coupled receptors, ion channels, and enzymes, there is a vast landscape of proteins and pathways yet to be explored. nih.gov The indanol scaffold represents a potential key to unlock some of these new targets.

The process often begins with phenotypic screening, where compounds are tested for their effect on cell behavior (e.g., inhibiting cancer cell growth) without prior knowledge of the target. nih.gov Once a bioactive compound is identified, advanced techniques are employed to determine its mechanism of action (MOA). nih.gov These can include reverse chemical genetics and proteomic approaches to pinpoint the specific protein(s) the compound interacts with. nih.gov

For indanol derivatives, future research will involve:

Screening against diverse cell lines and disease models to uncover new biological activities.

Utilizing affinity-based proteomics to isolate the direct binding partners of an active indanol compound from cell lysates.

Employing in silico target prediction and molecular docking to generate hypotheses about potential binding partners, which can then be validated experimentally. researchgate.net

The mechanisms of action for bioactive agents can be diverse, including the inhibition of enzymes, disruption of protein-protein interactions, or modulation of signaling pathways. frontiersin.orgresearchgate.net Elucidating these mechanisms for novel indanols is crucial for their development as therapeutic agents or research tools. nih.gov

Application of Omics Technologies for Comprehensive Biological Profiling of Indanol Compounds

To gain a holistic understanding of a compound's biological effects, researchers are turning to "omics" technologies. nih.gov These high-throughput platforms provide a comprehensive snapshot of the molecular changes within a biological system in response to a chemical stimulus. researchgate.net The primary omics fields include:

Genomics: Study of the complete set of DNA.

Transcriptomics: Analysis of all RNA transcripts, revealing how gene expression is altered. researchgate.net

Proteomics: Large-scale study of proteins, including their expression levels and post-translational modifications. nih.gov

Metabolomics: Profiling of all metabolites, which provides a functional readout of the cellular state. researchgate.net

By applying a multi-omics approach to cells or organisms treated with an indanol compound, researchers can move beyond a single target and understand the compound's system-wide impact. nih.gov This can reveal off-target effects, identify biomarkers of response, and elucidate the broader pathways and networks being modulated. researchgate.net Differential expression analysis of transcripts or proteins can highlight the cellular processes that are most significantly affected. nih.gov Integrating these vast datasets is a major challenge but offers an unprecedented level of detail for characterizing the biological profile of compounds like this compound. nih.gov

Design and Synthesis of Next-Generation Indanol-Based Chemical Probes and Functional Materials

Beyond direct therapeutic use, indanol derivatives have significant potential as foundational components for chemical probes and functional materials. Fluorescent chemical probes are powerful tools for visualizing and studying biological processes in real-time with high sensitivity and resolution. nih.govmdpi.com These probes typically consist of two key parts: a recognition unit that binds selectively to a biological target and a fluorophore that emits light. nih.gov

Natural product scaffolds are often considered "privileged" structures because they have evolved to interact with biological macromolecules, making them excellent candidates for the recognition unit. nih.gov The indanol framework could be adapted for this purpose. By conjugating a fluorophore to an indanol derivative known to bind a specific target, a highly selective probe could be created for various applications:

Bioimaging: To visualize the subcellular localization of a target protein or track its movement within living cells. nih.gov

Diagnostics: To detect the presence or activity of disease-related biomarkers in biological samples. mdpi.com

Mechanism of Action Studies: To confirm that a compound engages with its intended target in a cellular context. nih.gov

The development of such probes involves synthesizing indanol analogues with functional groups that allow for easy conjugation to a variety of fluorophores, a process known as click chemistry. nih.gov This modular approach would enable the creation of a diverse toolkit of indanol-based probes for exploring complex biological questions. bath.ac.ukresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃ClO prepchem.com
Synonyms 7-chloro-3,3-dimethyl-5-hydroxy-indane; 7-Chloro-2,3-dihydro-3,3-dimethyl-1H-inden-5-ol prepchem.com
Boiling Point 105-110 °C at 0.5 mm Hg prepchem.com
Melting Point 86.5-87.5 °C prepchem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.